molecular formula C13H8Cl2N2O2S B2667342 3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 339008-55-8

3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2667342
CAS RN: 339008-55-8
M. Wt: 327.18
InChI Key: ISRWHCQGVYQRJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The yield of the synthesis process can be as high as 88%, and the product can be crystallized from ethyl acetate–methanol (1:1) .


Molecular Structure Analysis

The molecular structure of 3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one includes a thieno[3,2-d]pyrimidin-4-one core, which is a common structural motif in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .

Scientific Research Applications

Green Synthesis Approach

Thieno[2,3-d]pyrimidin-4(3H)-ones, such as 3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one, can be synthesized via a greener, more efficient approach. This method involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide. This approach is characterized by reduced catalyst loading and easier purification, making it a more sustainable method for synthesizing this class of compounds (Shi et al., 2018).

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities. Some studies have focused on their antimicrobial and anti-inflammatory properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown notable activity against fungi and bacteria, as well as anti-inflammatory properties (Tolba et al., 2018). Additionally, other derivatives have exhibited gastric antisecretory activity, indicating potential for gastrointestinal applications (Sugiyama et al., 1989).

Antifolate Inhibitors and Antitumor Properties

Certain 6-substituted thieno[2,3-d]pyrimidine derivatives are being researched as selective antifolate inhibitors, showing potential as antitumor agents. These compounds have been found to inhibit the growth of human tumor cells that express folate receptors, displaying a unique mechanism of action that differentiates them from other antifolates (Deng et al., 2009).

Antioxidant Properties

Some thieno[2,3-d]pyrimidine derivatives demonstrate significant antioxidant activities. For example, certain derivatives with electron-donating substituents have shown substantial radical scavenging abilities, indicating potential for use in antioxidant therapies (Kotaiah et al., 2012).

Aldose Reductase Inhibitors

Several 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety have been synthesized and tested as aldose reductase inhibitors. These compounds have demonstrated potent inhibitory activity, suggesting potential for therapeutic use in conditions related to aldose reductase activity (Ogawva et al., 1993).

Nonlinear Optical Properties

The pyrimidine ring, found in compounds like this compound, is significant in nonlinear optics (NLO) fields. Studies on thiopyrimidine derivatives have shown promising applications in medicine and NLO, indicating their potential in optoelectronic high-tech applications (Hussain et al., 2020).

Mechanism of Action

While the exact mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, it has been suggested that thieno[3,2-d]pyrimidin-4-amines can inhibit Cyt-bd, a type of cytochrome bd oxidase .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-9-2-1-3-10(15)8(9)6-19-17-7-16-11-4-5-20-12(11)13(17)18/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRWHCQGVYQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON2C=NC3=C(C2=O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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